Binding Affinity Comparison: Cyclazosin Demonstrates Higher α1B Affinity than Clinical α1-Antagonists
In a comprehensive 2020 study evaluating 101 clinical drugs and laboratory compounds against human cloned α1A, α1B, and α1D-adrenoceptors, cyclazosin exhibited higher binding affinity than clinically used α1-antagonists including doxazosin. The study authors explicitly noted that 'other compounds (eg, cyclazosin, 3-MPPI, and ARC239) had higher affinities' than doxazosin, a high-affinity nonselective α1-antagonist [1]. This finding establishes cyclazosin's superior potency at the α1B-adrenoceptor relative to widely available clinical alternatives.
| Evidence Dimension | Binding affinity at human α1B-adrenoceptor |
|---|---|
| Target Compound Data | Cyclazosin: higher affinity than doxazosin |
| Comparator Or Baseline | Doxazosin: high-affinity nonselective α1-antagonist |
| Quantified Difference | Cyclazosin affinity > doxazosin affinity (quantitative Ki values not provided in the head-to-head comparison statement, but cyclazosin Ki = 0.135 nM at human α1B per BindingDB [2]) |
| Conditions | [3H]prazosin whole-cell binding in CHO cells stably expressing full-length human α1B-adrenoceptor |
Why This Matters
Procurement of cyclazosin over doxazosin or prazosin is justified when experimental objectives require maximal α1B-adrenoceptor occupancy with minimal compound concentration, enabling cleaner pharmacological isolation of α1B-mediated responses.
- [1] Proudman RGW, Pupo AS, Baker JG. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors. Pharmacol Res Perspect. 2020;8(4):e00602. View Source
- [2] BindingDB. BDBM50403649 CYCLAZOSIN. Ki = 0.135 nM for human α1B-adrenoceptor. View Source
